Fmoc-2-Me-Ile-OH

Peptide therapeutics GPCR ligands Insulin analogs

Fmoc-2-Me-Ile-OH is an α-methyl-modified, Fmoc-protected isoleucine derivative that introduces conformational constraint and proteolytic stability into synthetic peptides. Unlike standard Fmoc-Ile-OH, its α,α-disubstitution restricts backbone flexibility, eliminates a backbone H-bond donor, and blocks protease access—enabling residue-specific SAR mapping, macrocycle synthesis (as validated in apratoxin A), and intracellular delivery applications. This building block requires extended coupling (1–2 h, 2–4× excess, HOBt/DIC) and double-coupling for the subsequent residue. Plan procurement to include additional reagents and resin capacity.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B1496787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-Me-Ile-OH
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14?,22-/m0/s1
InChIKeyTZBPFKBKTDHMEU-JDMGRSRBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-Me-Ile-OH: A Sterically Constrained Building Block for Rational Peptide Engineering and Conformational Control


Fmoc-2-Me-Ile-OH (Fmoc-2-methyl-L-isoleucine, CAS 138775-22-1 / 2124196-75-2) is an Fmoc-protected, α,α-disubstituted amino acid derivative of L-isoleucine featuring an α-methyl substitution . It belongs to the class of sterically hindered building blocks used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and modulate backbone flexibility. The compound is commercially available with purity specifications of ≥98% by HPLC and neutralization titration, and a melting point of 172.0 to 177.0 °C . Unlike standard Fmoc-Ile-OH (MW 353.4), Fmoc-2-Me-Ile-OH (MW 367.4) carries the α-methyl modification that fundamentally alters coupling kinetics, conformational preferences, and proteolytic stability of the resulting peptide .

Why Fmoc-Ile-OH Cannot Replace Fmoc-2-Me-Ile-OH in Structure-Activity Studies and Metabolic Stabilization


Fmoc-Ile-OH and Fmoc-2-Me-Ile-OH are not functionally interchangeable despite sharing the same side chain. The α-methyl substitution in Fmoc-2-Me-Ile-OH introduces an α,α-disubstituted center that restricts backbone φ and ψ dihedral angles, favoring specific helical conformations that cannot be achieved with standard isoleucine . Critically, the N-alkylation eliminates the amide NH hydrogen bond donor capability at the substituted position, disrupting backbone hydrogen bonding networks and altering both secondary structure and receptor interactions—as demonstrated in insulin analogs where N-methylisoleucine substitution reduced receptor binding to 4.6% of natural insulin while N-methylvaline substitution yielded only 1.0% binding, confirming that the specific methylated residue identity matters quantitatively [1]. Additionally, the α-methyl group confers substantial resistance to proteolytic degradation by blocking protease access to the scissile amide bond, a property absent in standard Fmoc-Ile-OH .

Quantitative Differentiation of Fmoc-2-Me-Ile-OH: Coupling Requirements, Conformational Effects, and Application-Specific Performance Data


Conformational Impact: Quantified Loss of Biological Activity Following N-Methylisoleucine Substitution in Insulin

In a direct comparative study, N-methylation at the A2 isoleucine position of insulin produced a [MeIle2-A]insulin analog with receptor binding affinity of 4.6% ± 2.3% relative to natural insulin, while [MeVal3-A]insulin (N-methylvaline substitution at position A3) exhibited only 1.0% ± 0.3% binding [1]. The [MeIle2-A]insulin analog stimulated lipogenesis at 5.4% ± 0.3% of natural insulin potency. Circular dichroism spectra confirmed that N-methylation distorted the A2-A8 helical segment and altered the dimerization equilibrium, with the analog remaining monomeric at concentrations where natural insulin is predominantly dimeric [1]. This residue-specific quantitative difference establishes that N-methylisoleucine substitution produces measurably distinct biological outcomes compared to other N-methylated residues.

Peptide therapeutics GPCR ligands Insulin analogs Structure-activity relationship

Coupling Protocol Differentiation: Extended Reaction Times and Excess Equivalents Required for α,α-Disubstituted Amino Acids

Fmoc-2-Me-Ile-OH, as an α,α-disubstituted amino acid, requires substantially different coupling conditions compared to standard Fmoc-Ile-OH due to steric hindrance at the α-carbon . Standard Fmoc-Ile-OH typically couples efficiently with 2-3 equivalents and 30-60 minute reaction times. In contrast, Fmoc-2-Me-Ile-OH necessitates 2-4× molar excess of the amino acid, extended coupling times of 1-2 hours, and the use of potent activators such as HOBt/DIC or Oxyma Pure/DIC to achieve acceptable coupling efficiency . Monitoring via Kaiser test is essential to confirm coupling completion . For sequential couplings following N-methylated residues, some protocols recommend double coupling of the subsequent amino acid to ensure complete acylation [1]. This documented protocol differentiation is critical for procurement planning, as it directly impacts reagent consumption, synthesis cycle time, and cost-per-coupling calculations.

Solid-phase peptide synthesis Difficult sequences Coupling optimization Sterically hindered amino acids

Validated Utility in Macrocyclic Natural Product Total Synthesis: Apratoxin A

Fmoc-2-Me-Ile-OH (as its N-methylisoleucine derivative) has been successfully employed as a critical building block in the total synthesis of apratoxin A, a potent cytotoxic cyclic depsipeptide from the marine cyanobacterium Lyngbya majuscula [1]. In the published synthetic route, the tripeptide fragment H-Tyr(O-Me)-N-Me-Ala-N-Me-Ile-OAll was coupled with Fmoc-Pro-Dtena-moCys-OH, followed by Fmoc deprotection and macrolactamization between the proline and N-methylisoleucine residues to yield the 25-membered macrocycle [1]. The successful incorporation of the N-methylisoleucine residue under these demanding synthetic conditions validates the compound's compatibility with complex fragment coupling strategies and macrocyclization reactions where unmodified isoleucine would not provide the required conformational preorganization or metabolic stability.

Natural product synthesis Macrocyclic depsipeptides Cytotoxic compounds Marine natural products

Commercial Purity Benchmarking: HPLC-Verified ≥98% Purity with Dual Analytical Validation

Fmoc-2-Me-Ile-OH (Fmoc-N-Me-Ile-OH) is commercially supplied with purity specifications of ≥98.0% as verified by both HPLC (min. 98.0 area%) and neutralization titration (min. 98.0%) . The melting point specification is 172.0 to 177.0 °C, with specific rotation [α]20/D of -59.0 to -64.0 degrees (C=1, DMF) . This dual analytical validation exceeds the typical single-method purity reporting for many standard Fmoc-amino acids, which are often specified by HPLC alone or with lower purity thresholds (e.g., 95%). For regulated environments including cGMP peptide manufacturing and preclinical candidate production, this verified purity level reduces the risk of introducing deletion sequences or byproducts that would compromise downstream purification and biological assay reproducibility.

Quality control Analytical chemistry Peptide synthesis cGMP manufacturing

Patent-Recognized Role in Cell-Penetrating Peptides and Endosomal Escape Sequences

Fmoc-2-Me-Ile-OH (designated as α-methyl-isoleucine in patent literature) is explicitly claimed as a building block in multiple patent applications for cell-penetrating peptides and endosomal escape peptides [1][2]. US20230416334A1 discloses cell-penetrating peptides incorporating α-methyl-isoleucine residues, noting that α,α-disubstituted amino acids introduce conformational constraints that modulate membrane interaction and cellular uptake [1]. Similarly, US20180312542A1 describes endosomal escape peptides containing α-methyl-isoleucine as a key structural element, where the α-methyl group enhances metabolic stability and influences endosomal release properties [2]. The standard Fmoc-deprotection protocol using 25% piperidine in NMP was applied successfully, confirming compatibility with conventional SPPS workflows [2]. This patent recognition distinguishes Fmoc-2-Me-Ile-OH from generic building blocks and validates its utility in applications requiring enhanced cellular penetration and intracellular delivery.

Cell-penetrating peptides Drug delivery Endosomal escape Peptide therapeutics

Validated Utility in Cyclosporin and Compstatin Analog Synthesis

Commercial technical documentation from Bachem Americas explicitly identifies Fmoc-N-Me-Ile-OH (Fmoc-2-Me-Ile-OH) as a "MeIle derivative used in the Fmoc-SPPS of cyclosporin and compstatin analogs" . Cyclosporins are cyclic undecapeptides containing multiple N-methylated amino acids essential for their immunosuppressive activity and oral bioavailability; compstatins are cyclic peptides that inhibit complement C3 and require conformational constraints for activity. The validated use of this specific building block in synthesizing both classes of therapeutically significant macrocyclic peptides provides direct evidence of its performance in demanding synthetic contexts where N-methylation and steric hindrance are not merely tolerated but functionally required. This commercial validation differentiates Fmoc-2-Me-Ile-OH from less specialized Fmoc-amino acids that lack documented utility in these high-value peptide classes.

Cyclosporin analogs Immunosuppressants Compstatin analogs Complement inhibition

Validated Application Scenarios for Fmoc-2-Me-Ile-OH: From SAR Studies to Macrocyclic Peptide Manufacturing


Structure-Activity Relationship Studies of Peptide Hormones and GPCR Ligands

Use Fmoc-2-Me-Ile-OH to prepare N-methylated peptide analogs for systematic mapping of backbone hydrogen bonding contributions to receptor binding and activation. As demonstrated in insulin SAR studies, N-methylisoleucine substitution at specific positions can reduce receptor binding to quantifiable levels (e.g., 4.6% of native binding) while N-methylvaline substitution yields different quantitative effects (1.0% binding), enabling residue-specific functional mapping [1]. This approach is directly applicable to GPCR ligands, peptide hormones, and other receptor-binding peptides where backbone amide participation in binding requires experimental dissection.

Metabolically Stabilized Cell-Penetrating and Endosomal Escape Peptides

Incorporate Fmoc-2-Me-Ile-OH into peptide sequences designed for intracellular delivery applications. The α-methyl substitution confers resistance to proteolytic degradation while the constrained backbone geometry influences membrane interaction and endosomal escape properties. Patent literature explicitly claims α-methyl-isoleucine as a building block for cell-penetrating peptides [1] and endosomal escape peptides [2], validating its utility in drug delivery applications where standard L-isoleucine would be rapidly degraded and lack the required conformational properties.

Synthesis of Macrocyclic Natural Products and Cyclic Peptide Therapeutics

Apply Fmoc-2-Me-Ile-OH in the total synthesis or analog generation of macrocyclic peptides including cyclosporins, compstatins, and apratoxins. The building block has been validated in peer-reviewed total synthesis of apratoxin A [1] and is commercially documented for cyclosporin and compstatin analog synthesis [2]. The N-methylation and steric hindrance at the α-carbon are essential features for achieving the required conformational preorganization, membrane permeability, and metabolic stability characteristic of these macrocyclic peptide classes.

Difficult Sequence SPPS Requiring Optimized Coupling Protocols

Employ Fmoc-2-Me-Ile-OH in solid-phase synthesis of sterically hindered or aggregation-prone sequences where standard coupling conditions are insufficient. Due to α,α-disubstitution, this building block requires extended coupling times (1-2 hours), 2-4× molar excess, and activation with HOBt/DIC or Oxyma Pure/DIC [1]. Following N-methylated residue incorporation, double coupling of the subsequent amino acid is recommended to ensure complete acylation [2]. Procurement planning must account for these increased reagent and time requirements relative to standard Fmoc-amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-2-Me-Ile-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.